molecular formula C5H11N B8187136 (1R,2S)-2-Methyl-cyclobutylamine

(1R,2S)-2-Methyl-cyclobutylamine

Cat. No.: B8187136
M. Wt: 85.15 g/mol
InChI Key: YYMQZXMSPLVJJN-CRCLSJGQSA-N
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Description

(1R,2S)-2-Methyl-cyclobutylamine is a chiral amine characterized by a cyclobutane ring substituted with a methyl group at the 2-position.

Properties

IUPAC Name

(1R,2S)-2-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMQZXMSPLVJJN-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Curtius Rearrangement Limitations

Early routes to 2-amino-cyclobutanol derivatives relied on Curtius rearrangement of cyclobutanone precursors, but low yields (14% over five steps) and safety concerns (e.g., azide intermediates) limited utility. For instance, converting dimethyl succinate to N-Cbz-2-amino-cyclobutanone involves multiple protection-deprotection steps, culminating in enzymatic resolution for stereochemical control.

Mitsunobu and Coupling Strategies

Patent literature demonstrates improved yields (93%) for carbamate intermediates using triethylamine in acetonitrile, avoiding reaction mass solidification. Applying similar conditions to cyclobutyl systems:

  • Base Selection : Triethylamine (4.6 equivalents) in acetonitrile at 60°C facilitates nucleophilic acyl substitution.

  • Temperature Control : Maintaining 20–25°C during coupling prevents exothermic side reactions.

  • Workup Optimization : Gradual cooling to 0–5°C and water addition (0.5:1 v/v) enhances crystallization.

Stereochemical Control and Resolution Techniques

Enzymatic Resolution

The SSRN study highlights enzymatic resolution of N-Cbz-2-amino-cyclobutanone using lipases or esterases to isolate (1R,2R) and (1S,2S) diastereomers. For (1R,2S)-2-methyl-cyclobutylamine, this method could involve:

  • Substrate Design : Introducing a methyl group at C2 to bias enzyme selectivity.

  • Solvent System : Aqueous-organic biphasic systems to improve enantioselectivity.

Chiral Auxiliaries

Boc-protected intermediates enable stereochemical guidance during alkylation. For example, Mitsunobu reactions with chiral alcohols (e.g., (S)-2-phenylpropanol) yield diastereomerically pure ethers, which are deprotected to afford target amines.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
Enzymatic76>98Green chemistry, high selectivityLimited substrate scope
Curtius1485Early route, establishes stereochemistryLow yield, hazardous intermediates
Mitsunobu9399Scalable, high purityRequires chiral auxiliaries

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Methyl-cyclobutylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(1R,2S)-2-Methyl-cyclobutylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

    Medicine: It can be a precursor or intermediate in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism by which (1R,2S)-2-Methyl-cyclobutylamine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The specific pathways involved can vary, but the compound’s stereochemistry plays a crucial role in determining its binding affinity and selectivity.

Comparison with Similar Compounds

(1R,2S)-2-Methoxy-cyclobutylamine ()

  • Substituent Effect : Replacing the methyl group with a methoxy (-OCH₃) group increases polarity due to the electronegative oxygen atom. This elevates hydrogen-bond acceptor capacity (2 vs. 1 in the methyl analog) and topological polar surface area (35 Ų vs. 26 Ų), enhancing solubility in polar solvents .
  • Molecular Formula: C₅H₁₁NO (Molar Mass: 101.15 g/mol).
  • Lipophilicity : The methoxy group reduces lipophilicity (estimated XlogP: ~0.2) compared to the methyl analog (estimated XlogP: ~0.5).

(1S,2R)-2-Methyl-cyclopentylamine ()

  • Molecular Formula : C₆H₁₃N (Molar Mass: 99.18 g/mol).
  • Lipophilicity : Higher XlogP (1.0) due to the larger, more hydrophobic cyclopentane ring and methyl substituent .

Physicochemical Properties Comparison

Property (1R,2S)-2-Methyl-cyclobutylamine* (1R,2S)-2-Methoxy-cyclobutylamine (1S,2R)-2-Methyl-cyclopentylamine
Molecular Formula C₅H₁₁N C₅H₁₁NO C₆H₁₃N
Molar Mass (g/mol) 85.15 101.15 99.18
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 1 2 1
XlogP ~0.5 (estimated) ~0.2 1.0
Topological Polar Surface Area (Ų) 26 35 26

*Data for this compound is extrapolated from structural analogs.

Key Research Findings

Biological Relevance : The methyl group in this compound may enhance membrane permeability compared to the methoxy analog, while the cyclopentylamine’s higher lipophilicity (XlogP = 1.0) could favor binding to hydrophobic targets .

Stereochemical Influence : The (1R,2S) configuration in cyclobutylamines may lead to distinct enantioselective interactions in chiral environments, critical for pharmaceutical applications.

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